![molecular formula C33H34FN2O7Na B1149849 7-(4-Fluorphenyl)hexahydro-b,7-dihydroxy-1b-(1-methylethyl)-7a-phenyl-1a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butansäure CAS No. 873950-17-5](/img/structure/B1149849.png)

7-(4-Fluorphenyl)hexahydro-b,7-dihydroxy-1b-(1-methylethyl)-7a-phenyl-1a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).

Wissenschaftliche Forschungsanwendungen

Hypocholesterinämische Mittel

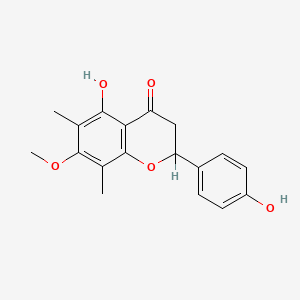

Diese Verbindung steht im Zusammenhang mit einer pharmazeutischen Zusammensetzung, die als hypocholesterinämisches Mittel nützlich ist {svg_1}. Hypocholesterinämische Mittel werden verwendet, um den Cholesterinspiegel im Blut zu senken, was zur Vorbeugung von Herz-Kreislauf-Erkrankungen beitragen kann.

Statin-Medikament

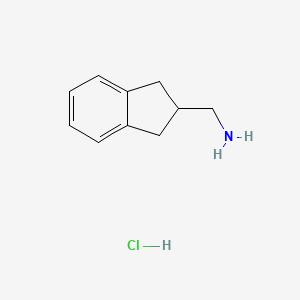

Die Verbindung ist eine Verunreinigung von Atorvastatin {svg_2}, einem Statin-Medikament zur Behandlung von Herz-Kreislauf-Erkrankungen. Statine sind eine Klasse von Medikamenten, die den Cholesterinspiegel im Blut senken können, indem sie die Cholesterinproduktion in der Leber reduzieren.

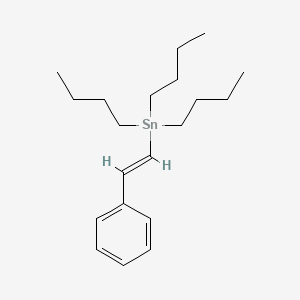

Suzuki-Kupplung

Die Verbindung kann als Reaktant in Suzuki-Kupplungsreaktionen verwendet werden {svg_3}. Die Suzuki-Kupplung ist eine Art von chemischer Reaktion, bei der zwei Kohlenstoffatome unter Verwendung eines Palladiumkatalysators miteinander gekoppelt werden.

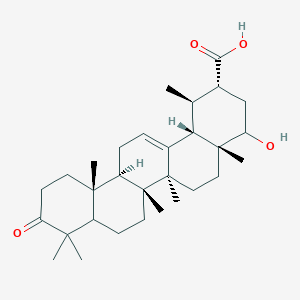

Direkte Arylierung

Die Verbindung kann bei der Pd-katalysierten direkten Arylierung von Pyrazolen mit Phenylboronsäuren verwendet werden {svg_4}. Dies ist eine Art von Reaktion, die eine Kohlenstoff-Kohlenstoff-Bindung zwischen einem Arylhalogenid und einem Kohlenstoffnukleophil bildet.

Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen

Die Verbindung kann in Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, die durch Palladium-Nanopartikel katalysiert werden {svg_5}. Dies sind Arten von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen, die in der organischen Chemie weit verbreitet sind.

Cu-katalysierte Petasis-Reaktionen

Die Verbindung kann in Cu-katalysierten Petasis-Reaktionen verwendet werden {svg_6}. Dies ist eine Art von Mehrkomponentenreaktion, die ein Amin, eine Boronsäure und eine Carbonylverbindung zu einem Aminosäurederivat kombiniert.

Tandem-Typ-Pd(II)-katalysierte oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz

Die Verbindung kann in einer Tandem-Typ-Pd(II)-katalysierten oxidativen Heck-Reaktion und einer intramolekularen C-H-Amidierungssequenz verwendet werden {svg_7}. Dies ist eine Art von Reaktion, die in einem Schritt eine Kohlenstoff-Kohlenstoff-Bindung und eine Kohlenstoff-Stickstoff-Bindung bildet.

Ruthenium-katalysierte direkte Arylierung

Die Verbindung kann in der Ruthenium-katalysierten direkten Arylierung verwendet werden {svg_8}. Dies ist eine Art von Reaktion, die eine Kohlenstoff-Kohlenstoff-Bindung zwischen einem Arylhalogenid und einem Kohlenstoffnukleophil bildet.

Wirkmechanismus

Target of Action

The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .

Biochemical Pathways

By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .

Pharmacokinetics

The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .

Result of Action

The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .

Action Environment

The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .

Eigenschaften

IUPAC Name |

4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXFJSNBQVBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)